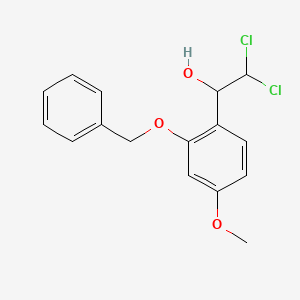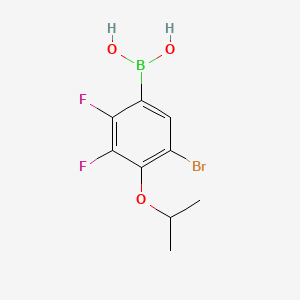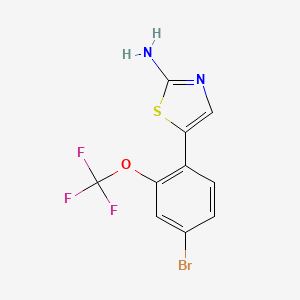
5-(4-Bromo-2-(trifluoromethoxy)phenyl)thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Bromo-2-(trifluoromethoxy)phenyl)thiazol-2-amine is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromo group and a trifluoromethoxy group attached to the phenyl ring, making it a unique and potentially valuable molecule in various fields of research .
Preparation Methods
The synthesis of 5-(4-Bromo-2-(trifluoromethoxy)phenyl)thiazol-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-(trifluoromethoxy)aniline and thioamide.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including the use of solvents like ethanol or methanol, and catalysts such as piperidine or triethylamine.
Synthetic Route: The reaction involves the condensation of 4-bromo-2-(trifluoromethoxy)aniline with thioamide, followed by cyclization to form the thiazole ring.
Chemical Reactions Analysis
5-(4-Bromo-2-(trifluoromethoxy)phenyl)thiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Scientific Research Applications
5-(4-Bromo-2-(trifluoromethoxy)phenyl)thiazol-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(4-Bromo-2-(trifluoromethoxy)phenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
5-(4-Bromo-2-(trifluoromethoxy)phenyl)thiazol-2-amine can be compared with other thiazole derivatives:
Properties
Molecular Formula |
C10H6BrF3N2OS |
|---|---|
Molecular Weight |
339.13 g/mol |
IUPAC Name |
5-[4-bromo-2-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H6BrF3N2OS/c11-5-1-2-6(8-4-16-9(15)18-8)7(3-5)17-10(12,13)14/h1-4H,(H2,15,16) |
InChI Key |
QOIZEHLCDFQZRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC(F)(F)F)C2=CN=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


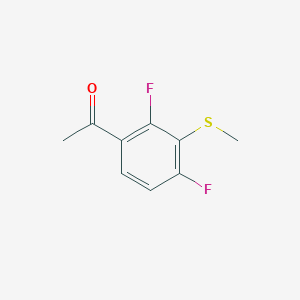
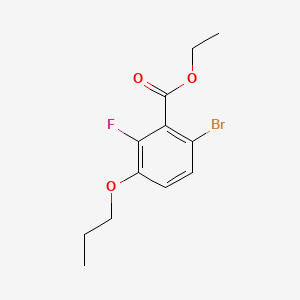
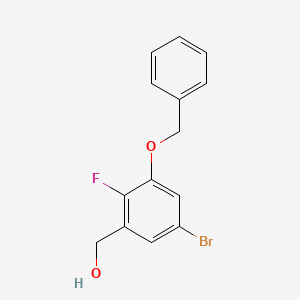
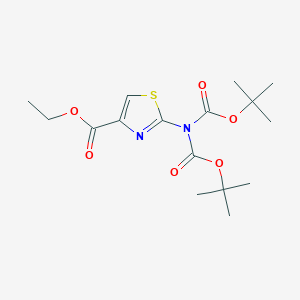
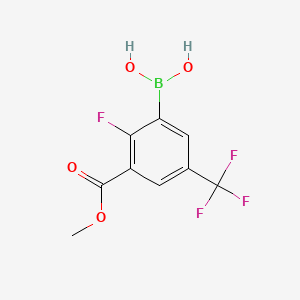
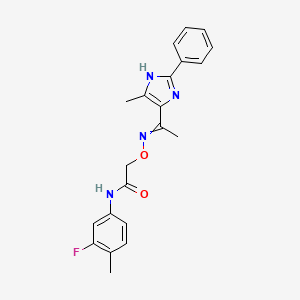
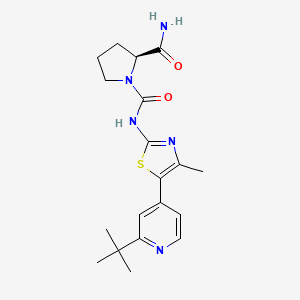
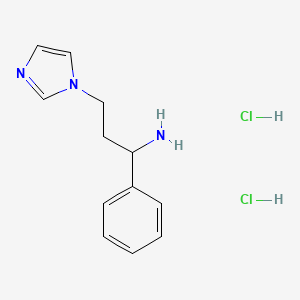
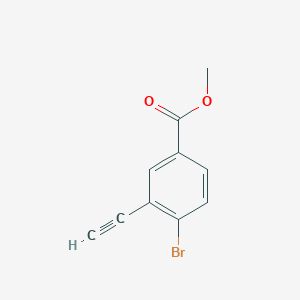
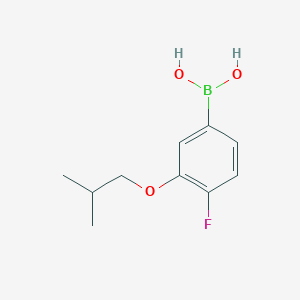
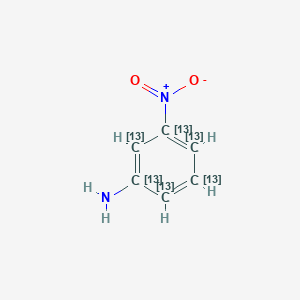
![Methyl 4-bromo-7-chloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B14025894.png)
